molecular formula C10H15N3O3S B14835331 N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14835331
M. Wt: 257.31 g/mol
InChI Key: QPYXITFJCMBDPL-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other sulfonamide-based compounds:

    Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a more complex structure with additional functional groups.

    Ampiroxicam: A sulfonamide-based anti-inflammatory drug with a cyclic structure.

    Hydrochlorothiazide: A diuretic drug that contains both acyclic and cyclic sulfonamide groups.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13)

InChI Key

QPYXITFJCMBDPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=C1)CN)OC2CC2

Origin of Product

United States

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